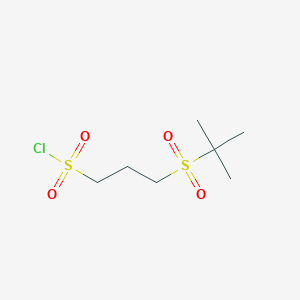
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone, with a methyl group on the second carbon of one of the sulfonyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride groups. The reaction is typically performed at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfides: Formed by reduction
Aplicaciones Científicas De Investigación
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide
- 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane
- 2-Propanesulfonyl chloride
Uniqueness
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for the formation of a wide range of sulfonyl derivatives, making it a valuable reagent in various applications .
Propiedades
IUPAC Name |
3-tert-butylsulfonylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQTVMKLVDGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)
![N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2654439.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide](/img/structure/B2654445.png)
